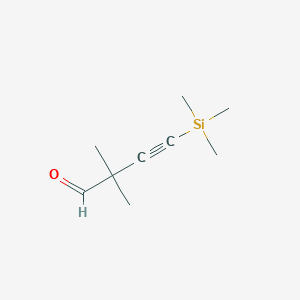
2,2-Dimethyl-4-(trimethylsilyl)but-3-ynal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-4-trimethylsilylbut-3-ynal is an organic compound with the molecular formula C8H14OSi. It is characterized by the presence of a trimethylsilyl group attached to a butynal backbone. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-4-trimethylsilylbut-3-ynal typically involves the reaction of 2,2-dimethyl-3-butyne-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of a silyl ether intermediate, which is then oxidized to the corresponding aldehyde using an oxidizing agent like pyridinium chlorochromate (PCC).
Industrial Production Methods
While specific industrial production methods for 2,2-dimethyl-4-trimethylsilylbut-3-ynal are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-4-trimethylsilylbut-3-ynal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Oxidation: 2,2-Dimethyl-4-trimethylsilylbutanoic acid.
Reduction: 2,2-Dimethyl-4-trimethylsilylbut-3-yn-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Dimethyl-4-trimethylsilylbut-3-ynal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-dimethyl-4-trimethylsilylbut-3-ynal involves its reactivity towards nucleophiles and electrophiles. The aldehyde group is highly reactive, allowing it to participate in various addition and substitution reactions. The trimethylsilyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-3-butyne-1-ol: Lacks the trimethylsilyl group, making it less sterically hindered.
4-Trimethylsilyl-3-butyn-2-one: Contains a ketone group instead of an aldehyde, altering its reactivity.
2,2-Dimethyl-4-trimethylsilylbutanoic acid: The oxidized form of 2,2-dimethyl-4-trimethylsilylbut-3-ynal.
Uniqueness
2,2-Dimethyl-4-trimethylsilylbut-3-ynal is unique due to the combination of its aldehyde and trimethylsilyl groups. This combination provides a balance of reactivity and steric hindrance, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
89267-74-3 |
|---|---|
Formule moléculaire |
C9H16OSi |
Poids moléculaire |
168.31 g/mol |
Nom IUPAC |
2,2-dimethyl-4-trimethylsilylbut-3-ynal |
InChI |
InChI=1S/C9H16OSi/c1-9(2,8-10)6-7-11(3,4)5/h8H,1-5H3 |
Clé InChI |
JMAWTXFRTXQRKK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C=O)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















